molecular formula C22H29N3O5S B1447234 For-Met-Leu-AMC CAS No. 1429788-64-6

For-Met-Leu-AMC

Cat. No. B1447234
M. Wt: 447.5 g/mol
InChI Key: VCLRMRNGBMXRLZ-ROUUACIJSA-N
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Description

For-Met-Leu-AMC (FML-AMC) is an important molecule in biochemistry, as it is used as a fluorescent marker for a variety of biochemical and physiological processes. FML-AMC is a fluorescent molecule which contains a fluorophore, a methanol group and a leucine residue. This molecule has been widely used in biochemical and physiological research for a variety of applications, including in vitro and in vivo studies.

Scientific Research Applications

Enzymatic Activity and Microfluidic Detection

A study by Batalla et al. (2015) explored an electrochemical microfluidic strategy for the separation and detection of D-methionine (D-Met) and D-leucine (D-Leu). This technique is crucial in identifying biomarkers related to diseases caused by Vibrio cholerae, demonstrating the application of For-Met-Leu-AMC in disease detection and analysis (Batalla et al., 2015).

Biochemical Research and Analysis

Research by Sanz and Toldrá (1997) highlighted the purification and characterization of an aminopeptidase from Lactobacillus sake, demonstrating the enzyme's activity against Leu- and Ala-AMC. This study shows the application of For-Met-Leu-AMC in enzymatic research, providing insights into the biochemical properties of specific enzymes (Sanz & Toldrá, 1997).

Neuropharmacology

Yang et al. (1977) investigated the regional distribution of leu- and met-enkephalin in rat brains, offering insights into the brain's enkephalin content and its variations. This research contributes to the understanding of For-Met-Leu-AMC in the context of neuropharmacology and its impact on brain chemistry (Yang, Hong, & Costa, 1977).

Cellular and Molecular Biology

The study by Selvatici et al. (2003) on formylpeptides like For-Met-Leu-Phe-OMe highlighted their role in activating specific transduction pathways in human neutrophils. This research underlines the significance of For-Met-Leu-AMC in understanding cellular functions and molecular pathways (Selvatici, Falzarano, Traniello, Pagani Zecchini, & Spisani, 2003).

Metabolic and Physiological Studies

Fu et al. (2015) explored the effects of leucine (Leu) in combination with metformin (Met) on insulin sensitivity and glycemic control in diet-induced obese mice. This study reveals the relevance of For-Met-Leu-AMC in metabolic research and its potential therapeutic applications (Fu, Bruckbauer, Li, Cao, Cui, Wu, Shi, Zemel, & Xue, 2015).

Pharmacological Research

Spisani et al. (2003) synthesized peptides like for-Met-Leu-Asp-OMe to investigate their biological activities on human neutrophils, emphasizing the role of For-Met-Leu-AMC in pharmacological research and drug discovery (Spisani, Turchetti, Varani, Falzarano, & Cavicchioni, 2003).

properties

IUPAC Name

(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S/c1-13(2)9-18(25-21(28)17(23-12-26)7-8-31-4)22(29)24-15-5-6-16-14(3)10-20(27)30-19(16)11-15/h5-6,10-13,17-18H,7-9H2,1-4H3,(H,23,26)(H,24,29)(H,25,28)/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLRMRNGBMXRLZ-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

For-Met-Leu-AMC

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Nakamura, N Honma, Y Tanaka, Y Suzuki… - Analytical …, 2021 - ACS Publications
… PmDAPBII (currently known as bacterial DPP7) and SmDPP7, which are typical bacterial DPP7s showing substrate specificity for Met–Leu–AMC, were used for demonstration purposes…
Number of citations: 9 pubs.acs.org
中村彰宏 - 2022 - nagaokaut.repo.nii.ac.jp
Antimicrobial resistance is a serious worldwide problem. Moreover, as bacteria are able to circumvent the effects of all the currently available antibiotics, there is an urgent need for the …
Number of citations: 2 nagaokaut.repo.nii.ac.jp

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